Home > Products > Screening Compounds P43430 > Denintuzumab mafodotin
Denintuzumab mafodotin - 1165741-01-4

Denintuzumab mafodotin

Catalog Number: EVT-10987269
CAS Number: 1165741-01-4
Molecular Formula: C52H83N7O13S
Molecular Weight: 1046.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Depatuxizumab/Denintuzumab mafodotin has been used in trials studying the treatment of Lymphoma, Gliosarcoma, Glioblastoma, Malignant Glioma, Squamous Cell Tumors, and Glioblastoma Multiforme.
Vorsetuzumab mafodotin is under investigation in clinical trial NCT01677390 (A Phase 1b Study of SGN-75 in Combination With Everolimus in Patients With Renal Cell Carcinoma).
Denintuzumab Mafodotin is an immunoconjugate consisting of an anti-CD19 monoclonal antibody conjugated to the auristatin derivative monomethyl auristatin F (MMAF), with potential antineoplastic activity. Upon administration of denintuzumab mafodotin, the antibody moiety targets the cell surface antigen CD19, found on a number of B-cell-derived cancers. Upon antibody/antigen binding and internalization, the immunoconjugate releases MMAF, which binds to tubulin and inhibits its polymerization. Inhibition of tubulin polymerization may result in G2/M phase arrest and tumor cell apoptosis. This causes inhibition of cell growth of CD19-expressing tumor cells. CD19, a B-cell antigen, is overexpressed by a variety of different cancer cell types.
Depatuxizumab Mafodotin is an epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon intravenous infusion, depatuxizumab mafodotin inhibits the activity of EGFR, thereby preventing EGFR-mediated signaling. This may inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase overexpressed in certain tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Vorsetzumab Mafodotin is an antibody-drug conjugate (ADC) consisting of a humanized monoclonal antibody, directed against the extracellular domain of the human CD70 molecule, conjugated to the auristatin analogue monomethyl auristatin phenylalanine (MMAF), with potential antineoplastic activity. The anti-CD70 antibody moiety of vorsetuzumab mafodotin selectively binds to the extracellular domain of CD70 on tumor cell surfaces. Upon internalization, the MMAF moiety is released, binds to tubulin and inhibits its polymerization, which may result in G2/M phase arrest, tumor cell apoptosis and inhibition of cellular proliferation in tumor cells that overexpress CD70. CD70, the ligand for the costimulatory receptor CD27 and a member of the tumor necrosis factor (TNF) family, is found on the surfaces of various types of cancer cells.
Overview

Denintuzumab mafodotin is a targeted therapy classified as an antibody-drug conjugate, specifically designed to treat B-cell malignancies. It consists of a humanized monoclonal antibody that targets the CD19 antigen, which is commonly expressed on B cells, linked to a potent cytotoxic agent known as monomethyl auristatin F. This compound has shown promise in clinical trials for treating conditions such as acute lymphoblastic leukemia and non-Hodgkin lymphoma, demonstrating significant antitumor activity in preclinical and clinical settings .

Source and Classification

Denintuzumab mafodotin is derived from the humanized anti-CD19 monoclonal antibody denintuzumab, which is conjugated to monomethyl auristatin F through a non-cleavable linker. The classification of this compound falls under the category of antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of denintuzumab mafodotin involves several key steps:

  1. Antibody Production: Denintuzumab is produced through recombinant DNA technology in mammalian cell lines.
  2. Linker Attachment: A maleimidocaproyl linker is used to covalently attach the cytotoxic agent monomethyl auristatin F to the antibody. This linker is designed to be stable in circulation but releases the drug upon internalization by target cells.
  3. Purification: The resulting conjugate undergoes purification processes such as affinity chromatography to ensure high purity and correct drug-to-antibody ratio.

The technical details of the synthesis emphasize the importance of maintaining the integrity of both the antibody and the cytotoxic agent during the conjugation process to ensure efficacy and safety .

Molecular Structure Analysis

Structure and Data

Denintuzumab mafodotin features a complex molecular structure characterized by:

  • Molecular Weight: Approximately 145 kDa.
  • Components: Composed of a humanized IgG1 monoclonal antibody fragment linked to a cytotoxic agent via a stable linker.
  • Binding Sites: The structure includes specific binding sites for CD19, allowing for targeted delivery of the cytotoxic payload to B cells.

The molecular structure facilitates effective binding to CD19-expressing cells, leading to internalization and subsequent release of the cytotoxic agent within malignant cells .

Chemical Reactions Analysis

Reactions and Technical Details

Denintuzumab mafodotin undergoes several biochemical reactions once administered:

  1. Binding Reaction: The antibody binds specifically to CD19 on B cells.
  2. Internalization: Upon binding, the entire conjugate is internalized through endocytosis.
  3. Release of Cytotoxin: Inside the cell, the linker is cleaved (non-cleavable in this case) or degraded, releasing monomethyl auristatin F, which disrupts microtubule function leading to cell death.

These reactions highlight the mechanism by which denintuzumab mafodotin exerts its therapeutic effects against B-cell malignancies .

Mechanism of Action

Process and Data

The mechanism of action of denintuzumab mafodotin involves:

  1. Targeting CD19: The monoclonal antibody component binds specifically to CD19 on malignant B cells.
  2. Cellular Uptake: The binding triggers endocytosis, allowing for internalization of the drug-antibody complex.
  3. Cytotoxic Activity: Once inside, monomethyl auristatin F disrupts microtubule dynamics, leading to apoptosis (programmed cell death) in targeted cancer cells.

This targeted approach minimizes collateral damage to normal cells while effectively killing cancerous B cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Denintuzumab mafodotin exhibits several notable physical and chemical properties:

These properties are critical for ensuring safe administration and maintaining therapeutic efficacy over time .

Applications

Scientific Uses

Denintuzumab mafodotin has several applications in scientific research and clinical practice:

  • Oncology Treatments: Primarily used in clinical trials for treating relapsed or refractory B-cell malignancies such as acute lymphoblastic leukemia and non-Hodgkin lymphoma.
  • Preclinical Studies: Demonstrated efficacy in various patient-derived xenograft models, providing insights into its potential effectiveness across different B-cell malignancies.
  • Combination Therapies: Investigated in combination with other chemotherapeutic agents to enhance therapeutic outcomes.

The ongoing research into denintuzumab mafodotin aims to expand its applications and improve treatment protocols for patients with challenging hematological malignancies .

Molecular Architecture and Design Rationale

Antibody Engineering: Humanization and Affinity Optimization of Anti-CD19 Immunoglobulin G1-kappa

The antibody component of denintuzumab mafodotin is a recombinant humanized Immunoglobulin G1-kappa (Immunoglobulin G1-κ) monoclonal antibody, originally derived from the murine anti-CD19 antibody humanized BU12 (hBU12) [5]. CD19 was selected as the target antigen due to its consistent and high-density expression on the surface of B-lineage cells, including malignant B cells in acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma, and its rapid internalization upon antibody binding—a critical characteristic for efficient ADC payload delivery [1] [2].

The humanization process employed complementarity-determining region (CDR) grafting to transfer the antigen-binding regions from the parental murine antibody onto a human Immunoglobulin G1 framework. This strategy aimed to reduce immunogenicity while preserving high antigen-binding affinity. Subsequent affinity maturation via targeted mutagenesis within the CDR regions enhanced the antibody's binding kinetics. The resulting humanized antibody exhibits a dissociation constant (Kd) in the low nanomolar range for CD19, significantly improving target engagement compared to the murine precursor [1] [5].

The choice of an Immunoglobulin G1 isotype serves dual functions:

  • Effector function engagement: The fragment crystallizable (Fc) domain recruits immune effector cells via Fragment crystallizable gamma receptors (FcγR) and activates complement-dependent cytotoxicity, contributing to additional antitumor activity beyond payload delivery [3].
  • Extended plasma half-life: Interaction with the neonatal Fragment crystallizable receptor (FcRn) at physiological pH enables recycling, extending the antibody's circulatory half-life to approximately 2–3 weeks, thereby promoting sustained tumor exposure [4].

Table 1: Key Characteristics of Denintuzumab's Antibody Component

PropertySpecificationFunctional Significance
Antibody FormatHumanized Immunoglobulin G1-kappaReduced immunogenicity; human Fc domain supports effector functions
Target AntigenCD19 (B-lymphocyte surface antigen)High and specific expression on malignant B-cells; rapid internalization kinetics
Humanization TechniqueComplementarity-Determining Region graftingRetention of antigen affinity with minimized human anti-mouse antibody response risk
Affinity OptimizationSite-directed mutagenesis of Complementarity-Determining RegionsEnhanced antigen-binding affinity (low nM Kd) and kinetic parameters
Isotype FunctionalityFragment crystallizable-mediated effector functions + FcRn bindingComplement-dependent cytotoxicity / Antibody-dependent cellular cytotoxicity; prolonged half-life

Cytotoxic Payload: Structural and Functional Properties of Monomethyl Auristatin F

The cytotoxic payload, monomethyl auristatin F (MMAF), is a synthetic analog of dolastatin 10, a potent antimitotic agent originally isolated from marine mollusks. MMAF's structure comprises four key domains:

  • A dolavaline (Dov) unit
  • A valine (Val) amino acid
  • A dolaisoleuine (Dil) unit with a tert-butyl side chain
  • A unique C-terminal phenylalanine (Phe) residue bearing a primary carboxylate group [1] [3].

MMAF functions as a tubulin polymerization inhibitor with sub-nanomolar potency (half maximal inhibitory concentration (IC50) values typically < 1 nM). Its mechanism involves binding to the β-subunit of tubulin near the vinca domain, disrupting microtubule assembly during mitosis. This interaction induces irreversible G2/M phase cell cycle arrest and triggers caspase-mediated apoptosis [1] [3].

A critical structural distinction from other auristatins (e.g., monomethyl auristatin E) is MMAF's charged C-terminal carboxylate. This modification confers reduced membrane permeability, confining the cytotoxic activity predominantly to the targeted CD19-positive cell and minimizing "bystander killing" of neighboring antigen-negative cells. While this enhances safety, it necessitates near-uniform CD19 expression throughout the tumor population for optimal efficacy [3] [4].

Linker Chemistry: Maleimidocaproyl-Valine-Citrulline Noncleavable Linker System

Denintuzumab mafodotin employs a maleimidocaproyl-based noncleavable linker system to conjugate monomethyl auristatin F to the antibody. The linker design incorporates:

  • A maleimide group at the terminus for covalent attachment to cysteine sulfhydryl groups on the antibody
  • A caproyl spacer (6-carbon alkyl chain) providing spatial flexibility
  • A peptide sequence (valine-citrulline) that remains uncleaved in circulation but facilitates intracellular payload release [2] [3].

Unlike cleavable linkers (e.g., valine-citrulline-para-aminobenzyloxycarbonyl (Val-Cit-PABC)), which rely on enzymatic cleavage or acidic environments, this linker remains structurally intact extracellularly. Stability is achieved through the maleimidocaproyl's resistance to serum hydrolases and pH variations, significantly reducing premature payload release in circulation (<2% over 72 hours in plasma) [3].

Payload liberation occurs exclusively following antibody internalization and lysosomal degradation:

  • Following antigen binding, the ADC undergoes CD19-mediated endocytosis
  • Vesicular trafficking directs the ADC to lysosomes
  • Proteolytic enzymes (e.g., cathepsins) degrade the antibody component
  • The linker-payload metabolite (cysteine-maleimidocaproyl-monomethyl auristatin F) is released intracellularly [3] [4].

The charged cysteine-maleimidocaproyl-monomethyl auristatin F metabolite retains monomethyl auristatin F's tubulin-binding activity but cannot readily cross cell membranes due to its negative charge, further confining cytotoxicity to the targeted cell [3].

Drug-Antibody Ratio Optimization and Conjugation Techniques

The drug-antibody ratio (DAR) defines the average number of monomethyl auristatin F molecules conjugated per antibody molecule. Denintuzumab mafodotin is engineered to achieve a DAR of approximately 2.0 using site-specific conjugation technology [3] [4]. This optimization balances three critical parameters:

  • Potency: Higher DAR increases payload delivery per antigen-binding event
  • Pharmacokinetics: DAR >4 accelerates plasma clearance via hepatic uptake
  • Aggregation risk: Overconjugation promotes antibody aggregation and immunogenicity

Table 2: Impact of Drug-Antibody Ratio on Antibody-Drug Conjugate Properties

Drug-Antibody RatioIn Vitro PotencyPlasma Half-LifeClearance RateAggregation RiskTherapeutic Index
DAR ~2ModerateExtendedNormalLowOptimal
DAR ~4HighReducedAcceleratedModerateSuboptimal
DAR >4Very HighShortenedVery HighHighPoor

Conjugation employs partial reduction of interchain disulfides followed maleimide-thiol coupling:

  • Selective reduction of hinge-region disulfide bonds generates reactive cysteine thiols
  • Maleimide groups on the maleimidocaproyl-valine-citrulline-monomethyl auristatin F linker-payload conjugate with these thiols
  • The reaction yields a predominantly DAR 2 conjugate with minimal heterogeneity [3] [4].

This controlled process contrasts with stochastic lysine conjugation, which produces heterogeneous mixtures (DAR 0–8). Site-specific conjugation ensures consistent pharmacokinetics and biodistribution, mitigates aggregation, and maintains antigen-binding affinity by avoiding modification near the complementarity-determining regions [4].

Properties

CAS Number

1165741-01-4

Product Name

Denintuzumab mafodotin

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C52H83N7O13S

Molecular Weight

1046.3 g/mol

InChI

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1

InChI Key

BXTJCSYMGFJEID-XMTADJHZSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.